N-butyl-N'-[4-(4-morpholinylmethyl)phenyl]urea
Overview
Description
Synthesis Analysis
N-butyl-N'-[4-(4-morpholinylmethyl)phenyl]urea and related compounds are synthesized through various chemical processes. For example, N-alkyl substituted urea derivatives bearing a morpholine moiety have been synthesized and evaluated for antibacterial and antifungal activities, demonstrating the versatility of urea derivatives in chemical synthesis and their potential in medicinal chemistry (Zheng et al., 2010). Furthermore, the Lossen rearrangement has been employed for the synthesis of ureas from carboxylic acids, showcasing a method to achieve urea structures without racemization and under milder conditions (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives, including N-butyl-N'-[4-(4-morpholinylmethyl)phenyl]urea, is critical in determining their chemical behavior and interaction with other molecules. The directed lithiation of N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases the manipulation of the urea molecule for substituting products, offering insights into the structural aspects of urea derivatives (Smith et al., 2013).
Chemical Reactions and Properties
Urea derivatives participate in a variety of chemical reactions, reflecting their diverse chemical properties. For instance, the Curtius rearrangement reactions of 3-(4-azidocarbonyl) phenylsydnone leading to the synthesis of urea derivatives illustrate the potential for creating compounds with antimicrobial and insecticidal activities (Latthe et al., 2006).
Physical Properties Analysis
The physical properties of N-butyl-N'-[4-(4-morpholinylmethyl)phenyl]urea, such as solubility and crystal structure, are crucial for its application and handling. Packing principles for urea and thiourea solvates have been studied, providing insight into the solid-state structures and interactions of urea derivatives (Taouss et al., 2013).
Chemical Properties Analysis
Understanding the chemical properties of N-butyl-N'-[4-(4-morpholinylmethyl)phenyl]urea is essential for its practical applications. Research into the synthesis and biological activity of urea compounds, including their cytokinin activity, highlights the significance of the urea functional group in chemical and biological contexts (Gui-rong, 2002).
Scientific Research Applications
Therapeutic Interventions in Metabolic Disorders
Ammonia Control in Urea Cycle Disorders
Sodium phenylbutyrate, a related compound, has been utilized in the treatment of urea cycle disorders (UCDs), which are characterized by the body's inability to eliminate ammonia. Clinical trials have demonstrated its effectiveness in reducing ammonia levels, thus mitigating the risk of neurological damage associated with these conditions. Glycerol phenylbutyrate, another related compound, has been shown to be effective in managing ammonia levels in UCD patients, offering an alternative pathway for nitrogen excretion through the synthesis of phenylacetylglutamine, highlighting the potential of such compounds in therapeutic interventions for metabolic disorders (Diaz et al., 2013).
Environmental and Health Studies
Exposure to Environmental Pollutants
Research on similar compounds, such as phthalates and bisphenol A (BPA), focuses on their prevalence in the environment and potential health implications. Studies have examined the urinary concentrations of phthalate metabolites and BPA in populations, assessing exposure levels and trends over time. These studies contribute to our understanding of human exposure to environmental pollutants and their potential health effects, which could be relevant to the research on and regulation of N-butyl-N'-[4-(4-morpholinylmethyl)phenyl]urea and similar compounds (Zota et al., 2014).
properties
IUPAC Name |
1-butyl-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-2-3-8-17-16(20)18-15-6-4-14(5-7-15)13-19-9-11-21-12-10-19/h4-7H,2-3,8-13H2,1H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAWTOXRICUCBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=C(C=C1)CN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-[4-(morpholin-4-ylmethyl)phenyl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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